ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate
Description
Ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a keto group at position 4, and an ethyl ester-functionalized acetamido side chain at position 3. This compound is synthesized via nucleophilic substitution, where 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one reacts with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF), yielding an 88% product after recrystallization . Its molecular formula is C₁₅H₁₄N₄O₄, with a monoisotopic mass of 314.1016 g/mol. The compound has been investigated for antimicrobial applications due to its peptide-modified derivatives, which optimize hydrophobicity and flexibility .
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-2-26-15(24)9-18-14(23)10-21-11-19-16-13(17(21)25)8-20-22(16)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHAODRMCNRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate typically involves multiple steps
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethyl Ester and Acetamido Groups: The ethyl ester group can be introduced via esterification reactions, while the acetamido group can be added through acylation reactions using acetic anhydride and pyridine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 1, 4, and 5 significantly altering physicochemical and biological properties. Below is a detailed comparison with analogous compounds:
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate
- Structure : Substitution at position 1 with a methyl group instead of phenyl.
- Molecular Formula : C₁₀H₁₂N₄O₃.
- Key Differences: Reduced molecular weight (236.23 g/mol) due to the absence of the phenyl group. Diminished aromatic interactions compared to the phenyl-substituted parent compound, which may reduce binding affinity in biological systems.
N-(4-Bromo-2-fluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
- Structure : Replacement of the ethyl ester with an acetamide group linked to a 4-bromo-2-fluorophenyl moiety.
- Molecular Formula : C₂₀H₁₄BrFN₅O₂.
- Key Differences :
- Higher molecular weight (487.26 g/mol ) due to bromine and fluorine atoms.
- Enhanced electrophilicity from halogen substituents, improving interactions with nucleophilic residues in enzymes like alkaline phosphatase .
- Reduced solubility in aqueous media compared to the ester derivative due to the hydrophobic aryl group.
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Structure : Incorporation of a 2,4-dimethylphenyl group at position 1 and a trifluoromethylphenyl acetamide side chain.
- Molecular Formula : C₂₂H₁₈F₃N₅O₂.
- Key Differences: Increased lipophilicity (logP ~3.2) due to trifluoromethyl and methyl groups, favoring blood-brain barrier penetration .
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]
- Structure : Features a diazenylphenyl group and methyl substitution at position 1.
- Molecular Formula : C₂₁H₁₈N₈O₂.
- Higher polarity compared to the parent compound, with possible applications in photodynamic therapy.
Research Findings and Implications
- Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidine core allows diverse functionalization, enabling tailored pharmacokinetic profiles. For example, ester derivatives like the target compound exhibit better solubility, while amide derivatives (e.g., ) show enhanced target binding .
- Biological Activity : Halogenated analogs (e.g., bromo, fluoro) demonstrate improved inhibition of enzymes like alkaline phosphatase due to electronegative substituents .
- Thermodynamic Stability : Methyl and trifluoromethyl groups enhance metabolic stability, as seen in and , making them candidates for prolonged therapeutic action .
Biological Activity
Ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The following table summarizes the synthetic route:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Combining starting materials such as aniline derivatives with pyrazole. |
| 2 | Cyclization | Formation of the pyrazolo[3,4-d]pyrimidine core through intramolecular reactions. |
| 3 | Acylation | Introduction of the acetamido group using acetic anhydride. |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity against cancer cell lines. Notably:
- Compound 7f exhibited significant inhibition of dihydrofolate reductase (DHFR) , a key enzyme in nucleotide synthesis essential for cell proliferation.
- It induced apoptosis in the MCF-7 breast cancer cell line by upregulating pro-apoptotic proteins like caspases and Bax while downregulating anti-apoptotic Bcl-2 proteins .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as a potent inhibitor of DHFR, disrupting folate metabolism and hindering DNA synthesis in rapidly dividing cells.
- Apoptotic Pathways : It modulates apoptotic signaling pathways, enhancing the expression of pro-apoptotic factors while inhibiting survival signals.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
- Anticancer Activity : A derivative demonstrated significant cytotoxicity against multiple cancer cell lines resistant to classical antifolates like methotrexate.
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor size significantly compared to controls.
Summary of Biological Activities
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
